(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine
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Overview
Description
(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of an epoxide intermediate. This can be achieved through the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)oxetan-3-amine
- 3-(4-methylphenyl)oxetan-3-amine
- 3-Oxetanamine, 3-(4-methylphenyl)-
Uniqueness
(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is unique due to its specific stereochemistry and the presence of the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[(1S)-1-(4-methylphenyl)ethyl]oxetan-3-amine |
InChI |
InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1 |
InChI Key |
DXGPOAYTDVEODQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC2COC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2COC2 |
Origin of Product |
United States |
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